![molecular formula C7H11NO2 B8512661 5-Hydroxy-2-azabicyclo[2.2.2]octan-3-one](/img/structure/B8512661.png)
5-Hydroxy-2-azabicyclo[2.2.2]octan-3-one
Descripción general
Descripción
5-Hydroxy-2-azabicyclo[2.2.2]octan-3-one is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. Compounds with such structures are of significant interest in the field of drug discovery due to their unique chemical properties and potential pharmacological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-azabicyclo[2.2.2]octan-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of N-hydroxy acetylation followed by treatment with samarium(II) iodide (SmI2) to cleave the N–O bond, resulting in the formation of the desired bicyclic compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-2-azabicyclo[2.2.2]octan-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
5-Hydroxy-2-azabicyclo[2.2.2]octan-3-one has several scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-2-azabicyclo[2.2.2]octan-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with a similar bicyclic structure.
8-Azabicyclo[3.2.1]octane: A related compound with a different ring fusion pattern.
Uniqueness
5-Hydroxy-2-azabicyclo[2.2.2]octan-3-one is unique due to its specific hydroxyl group and bicyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C7H11NO2 |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
5-hydroxy-2-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C7H11NO2/c9-6-3-4-1-2-5(6)7(10)8-4/h4-6,9H,1-3H2,(H,8,10) |
Clave InChI |
JIYWBCGWFWAIGY-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(CC1NC2=O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

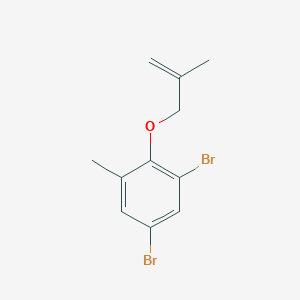
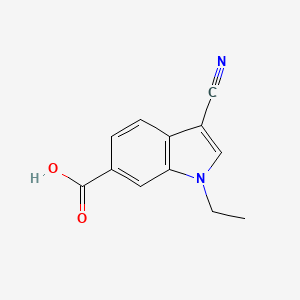
![4-Chloro-7-iodo-8-phenyl-1H-chromeno[7,8-d]imidazol-6-one](/img/structure/B8512584.png)
![6-chloro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8512587.png)
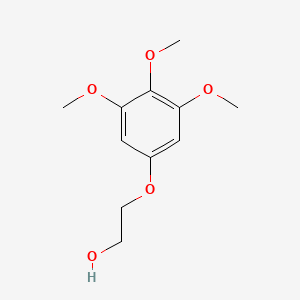
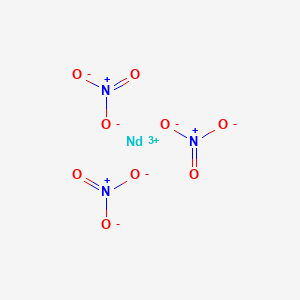
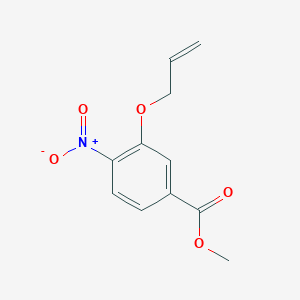


![6-(4-aminophenyl)-4-(3-chloroanilino)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8512620.png)
![4-[2-(4-Piperidyl)-Ethyl]-Quinoline](/img/structure/B8512636.png)
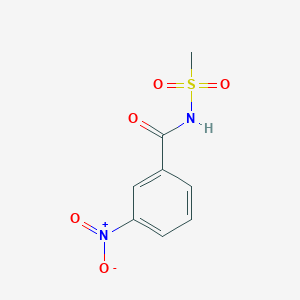
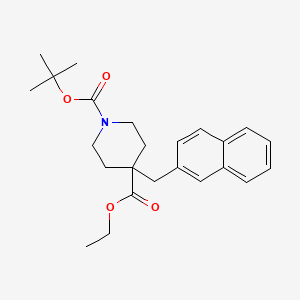
![5-Phenylsulfanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8512668.png)
